3-(Sec-butylamino)propanenitrile
Overview
Description
Preparation Methods
3-(Sec-butylamino)propanenitrile can be synthesized by reacting sec-butylamine with acrylonitrile under appropriate conditions . The reaction typically involves the use of hydrogen gas and a suitable catalyst at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(Sec-butylamino)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Scientific Research Applications
3-(Sec-butylamino)propanenitrile is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(Sec-butylamino)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, which can then interact with biological molecules. The sec-butylamino group may also participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their structure and function .
Comparison with Similar Compounds
3-(Sec-butylamino)propanenitrile can be compared with other similar compounds such as:
3-(Butylamino)propanenitrile: Similar structure but with a butyl group instead of a sec-butyl group.
3-(Isobutylamino)propanenitrile: Contains an isobutyl group, leading to different steric and electronic properties.
3-(Tert-butylamino)propanenitrile: Features a tert-butyl group, which significantly affects its reactivity and interactions due to steric hindrance.
These comparisons highlight the unique properties of this compound, such as its specific steric and electronic characteristics, which influence its reactivity and applications in various fields.
Properties
IUPAC Name |
3-(butan-2-ylamino)propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-3-7(2)9-6-4-5-8/h7,9H,3-4,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEBBRPGHWEYBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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